Methyl 6-(cyclohexylthio)-2-methylnicotinate is an organic compound that belongs to the class of nicotinic acid esters. This compound is characterized by the presence of a cyclohexylthio group attached to the nicotinic acid structure, which influences its chemical properties and biological activity. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential applications.
The compound is identified by its CAS number 1355223-78-7 and can be sourced from chemical suppliers specializing in organic compounds. It is synthesized through specific chemical reactions involving nicotinic acid derivatives.
Methyl 6-(cyclohexylthio)-2-methylnicotinate is classified as a nicotinic acid ester. Its classification is important for understanding its reactivity and potential applications in scientific research.
The synthesis of Methyl 6-(cyclohexylthio)-2-methylnicotinate typically involves the esterification of 6-(cyclohexylthio)nicotinic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid and is performed under reflux conditions to ensure complete conversion of the acid to the ester.
The molecular formula of Methyl 6-(cyclohexylthio)-2-methylnicotinate is , with a molecular weight of 251.35 g/mol. The structure features a pyridine ring with a cyclohexylthio group and a methyl ester functional group.
COC(=O)C1=CN=C(C=C1)SC2CCCCC2
Methyl 6-(cyclohexylthio)-2-methylnicotinate can undergo various chemical reactions:
The mechanism of action of Methyl 6-(cyclohexylthio)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group enhances the binding affinity of the compound to its target, which can lead to increased biological activity. The exact pathways depend on the specific application and target within biological systems.
Methyl 6-(cyclohexylthio)-2-methylnicotinate has several applications in scientific research:
This detailed overview highlights the significance of Methyl 6-(cyclohexylthio)-2-methylnicotinate in various scientific fields, emphasizing its unique structural characteristics and versatile applications.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5